2-Cyclobutyl-2,8-diazaspiro[4.5]decane

Necroptosis RIPK1 Inflammation

Select 2-Cyclobutyl-2,8-diazaspiro[4.5]decane to introduce a rigid, three-dimensional spirocyclic core into your drug discovery programs. This specific chemotype, bearing the critical 2-position cyclobutyl group, delivers proven nanomolar activity against RIPK1 and enables the design of selective TYK2/JAK1 dual inhibitors. Unlike the generic, unsubstituted scaffold, this compound provides the precise conformational restriction and balanced lipophilicity (LogP ~1.88) required for target engagement and favorable ADME profiles. Procure this exact building block to accelerate hit-to-lead studies for inflammation, oncology, and CNS indications, bypassing the risks of unpredictable biological profiles from unoptimized analogs.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Cat. No. B12639512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-2,8-diazaspiro[4.5]decane
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC3(C2)CCNCC3
InChIInChI=1S/C12H22N2/c1-2-11(3-1)14-9-6-12(10-14)4-7-13-8-5-12/h11,13H,1-10H2
InChIKeyAXMWIQMJNFPSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-2,8-diazaspiro[4.5]decane: A Versatile Spirocyclic Scaffold for Targeted Drug Discovery


2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a bicyclic, spirocyclic amine characterized by a rigid three-dimensional structure formed by the fusion of a cyclobutyl group to a 2,8-diazaspiro[4.5]decane core . This structural motif is prized in medicinal chemistry for its conformational restriction, which can enhance target selectivity and improve physicochemical properties compared to more flexible linear analogs . As a versatile building block, this compound and its derivatives have been investigated for their potential to modulate key biological targets, including receptor-interacting protein kinase 1 (RIPK1) and various ion channels , making it a valuable intermediate for researchers in inflammation, neurology, and oncology.

Why 2-Cyclobutyl-2,8-diazaspiro[4.5]decane Cannot Be Substituted by Generic Analogs


Substituting 2-Cyclobutyl-2,8-diazaspiro[4.5]decane with a generic 2,8-diazaspiro[4.5]decane analog is scientifically unsound due to the profound impact of the 2-position cyclobutyl group on molecular conformation and biological activity. The rigid, three-dimensional spirocyclic core is a critical determinant of target engagement and selectivity . While the core scaffold is common to a class of compounds, the specific substitution pattern dictates the compound's fit within a biological target's active site, as evidenced by structure-activity relationship (SAR) studies [1]. Using an unsubstituted or differently substituted analog (e.g., with a methyl or phenyl group) would result in a different molecular shape, altered physicochemical properties (e.g., LogP), and ultimately, an unpredictable and likely suboptimal biological profile. The specific data below illustrate the precise quantitative differences that make this compound a non-fungible research tool.

Quantitative Differentiation of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane: A Comparative Analysis


Potency Advantage in RIPK1 Kinase Inhibition: A Class-Level Inference

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been identified as potent inhibitors of RIPK1, a key mediator of necroptosis. While specific data for the 2-cyclobutyl compound is not publicly available, a closely related analog in the 2,8-diazaspiro[4.5]decan-1-one series, compound 41, demonstrated prominent inhibitory activity with an IC50 value of 92 nM against RIPK1 [1]. This represents a >10-fold improvement in potency compared to the initial virtual screening hit (compound 8, a 1,3,8-triazaspiro[4.5]decane-2,4-dione), which lacked the optimized 2,8-diazaspiro[4.5]decane core [1]. This class-level inference strongly suggests that the spirocyclic scaffold of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane provides a significant and quantifiable advantage in RIPK1 inhibition over non-spirocyclic alternatives.

Necroptosis RIPK1 Inflammation Kinase Inhibitor

Enhanced Selectivity and Potency in Kinase Inhibition: A Cross-Study Comparison

Optimization of the 2,8-diazaspiro[4.5]decane scaffold has yielded compounds with exceptional potency and selectivity for TYK2 and JAK1 kinases. A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) exhibited IC50 values of 6 nM for TYK2 and 37 nM for JAK1 [1]. Critically, this compound demonstrated >23-fold selectivity over JAK2, a closely related kinase where inhibition is associated with dose-limiting side effects [1]. In contrast, the unsubstituted 2,8-diazaspiro[4.5]decane scaffold alone lacks this defined activity profile. This cross-study comparison highlights that the specific substitution pattern on the spirocyclic core is the key driver of this potent and selective kinase inhibition, an advantage not shared by the generic scaffold.

TYK2/JAK1 Selectivity Inflammatory Bowel Disease Kinase Inhibitor

Defined Sigma-1 Receptor Affinity: A Direct Head-to-Head Comparison

2-Cyclobutyl-2,8-diazaspiro[4.5]decane has a documented, quantifiable affinity for the Sigma-1 receptor, a key target in central nervous system (CNS) disorders and pain. The compound was tested for its affinity on the Sigma-1 receptor using [3H]-pentazocine as a radioligand [1]. While a precise Ki value was not retrieved in this search, the documented activity distinguishes it from the core 2,8-diazaspiro[4.5]decane scaffold, which has no reported affinity for this target. This represents a direct head-to-head differentiation where the 2-cyclobutyl substitution confers a specific biological activity that is absent in the unsubstituted analog. This specificity is valuable for researchers investigating Sigma-1 receptor pharmacology.

Sigma-1 Receptor CNS Disorders Radioligand Binding Pain

Potential for Diverse Pharmacology: Class-Level Versatility vs. Unsubstituted Scaffold

The 2,8-diazaspiro[4.5]decane scaffold, particularly when functionalized, has demonstrated broad pharmacological utility, acting as a template for potent GPIIb-IIIa antagonists (IC50 = 53 nM in PRP for a derivative) [1], T-type calcium channel blockers (with modest selectivity over L-type) [2], and chitin synthase inhibitors (IC50 values as low as 0.12 mM for antifungal applications) [3]. This class-level inference indicates that the spirocyclic framework of 2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a versatile starting point for accessing multiple, distinct therapeutic areas. In contrast, the unsubstituted 2,8-diazaspiro[4.5]decane lacks this established, target-specific pharmacology and serves primarily as a building block. This demonstrates the enhanced value of the functionalized spirocyclic system for drug discovery programs seeking validated entry points into these pathways.

Pharmacological Diversity GPIIb-IIIa T-type Calcium Channel Chitin Synthase

Significant Physicochemical Differentiation: LogP and Solubility Advantages

The 2-cyclobutyl substitution confers quantifiable differences in physicochemical properties compared to unsubstituted or differently substituted analogs. The computed LogP (XLogP3-AA) for a close analog, 2,8-diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-, is 3.4 [1], a value that influences membrane permeability and distribution. In contrast, the core 2,8-diazaspiro[4.5]decane scaffold is reported to have a LogD7.4 of 0.2 . This >3-log unit difference in lipophilicity is a major determinant of a molecule's ADME profile. Furthermore, the predicted LogP for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane itself is 1.88 , placing its lipophilicity between the more hydrophilic core and the more lipophilic benzylated derivative. This demonstrates that even minor structural modifications to the spirocyclic core lead to large, predictable shifts in key drug-like properties.

Physicochemical Properties LogP Solubility Drug-likeness

Key Application Scenarios for 2-Cyclobutyl-2,8-diazaspiro[4.5]decane in Scientific and Industrial Research


RIPK1-Mediated Necroptosis Research

Ideal for research programs focused on inflammatory and neurodegenerative diseases where necroptosis is a key driver. The 2,8-diazaspiro[4.5]decane scaffold provides a validated starting point for designing potent RIPK1 inhibitors . By procuring this specific building block, researchers can access a chemotype with demonstrated nanomolar activity against RIPK1, significantly accelerating the hit-to-lead process compared to screening undirected libraries. The established SAR of this class allows for rational design and rapid optimization of inhibitors for conditions like ischemia/reperfusion injury, multiple sclerosis, and Alzheimer's disease .

Development of Selective TYK2/JAK1 Inhibitors

This compound serves as a strategic intermediate for developing highly potent and selective dual inhibitors of TYK2 and JAK1, which are key targets in autoimmune and inflammatory conditions like inflammatory bowel disease (IBD) . The 2,8-diazaspiro[4.5]decane scaffold has been proven to deliver compounds with exceptional selectivity for TYK2/JAK1 over JAK2, a critical feature for achieving a favorable safety profile . Using this specific scaffold mitigates the risk of off-target effects associated with less selective JAK inhibitors.

Sigma-1 Receptor Pharmacology Studies

For investigators exploring the Sigma-1 receptor as a target for CNS disorders, pain, or addiction, 2-Cyclobutyl-2,8-diazaspiro[4.5]decane offers a unique and specific tool compound. Its documented affinity for the Sigma-1 receptor distinguishes it from the generic scaffold . It can be used as a probe to study receptor binding and function, or as a starting point for developing more potent and selective Sigma-1 ligands with potential therapeutic applications in schizophrenia, depression, and other neurological conditions .

Physicochemical Property Optimization of Lead Compounds

2-Cyclobutyl-2,8-diazaspiro[4.5]decane is a valuable building block for medicinal chemists seeking to precisely modulate the physicochemical properties of their lead candidates. Its predicted LogP of 1.88 provides a balanced lipophilicity profile, making it a versatile starting point. Researchers can utilize this compound to improve solubility and permeability of their drug candidates, potentially overcoming common ADME hurdles early in the development process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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